1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Overview
Description
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-pyridylacetonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps including recrystallization.
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through reactions with reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone: This compound has a similar structure but with the pyridinyl group in a different position, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone: Another isomer with the pyridinyl group in the 2-position, potentially leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSOMYMMDPZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435342 | |
Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6576-06-3 | |
Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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